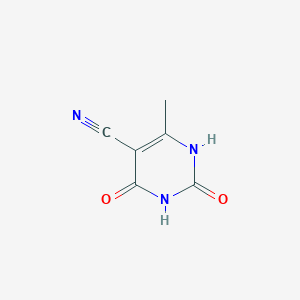

6-Methyl-5-cyanouracil

Description

The exact mass of the compound 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c1-3-4(2-7)5(10)9-6(11)8-3/h1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBWKPSLBXEADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325890 | |

| Record name | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5900-40-3 | |

| Record name | 5900-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Commonly known as 6-methyl-5-cyanouracil, this molecule serves as a versatile scaffold for the development of novel therapeutic agents. This document details its chemical identity, robust synthetic methodologies based on the Biginelli reaction, physicochemical properties, and spectroscopic signature. Furthermore, it explores the compound's chemical reactivity and its established role as a key building block in the design of agents with potent biological activities, particularly in oncology. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage the unique properties of this pyrimidine derivative.

Introduction: A Scaffold of Therapeutic Potential

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds.[1] As a fundamental component of nucleobases like cytosine, thymine, and uracil, its role in biological systems is profound.[2][3] The inherent drug-like properties of the pyrimidine scaffold have made it a privileged structure in the development of therapeutics across a wide range of diseases, including cancer, viral infections, and microbial diseases.[4]

Chemical Identity and Nomenclature

6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile is a derivative of uracil, distinguished by a methyl group at the C6 position and a cyano (carbonitrile) group at the C5 position. This specific substitution pattern imparts unique electronic and steric properties that are crucial for its synthetic utility and biological activity.

| Property | Value | Source |

| IUPAC Name | 6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile | [5] |

| Common Name | This compound | [5] |

| CAS Number | 5900-40-3 | [5] |

| Molecular Formula | C₆H₅N₃O₂ | [5] |

| Molecular Weight | 151.12 g/mol | [5] |

| Canonical SMILES | CC1=C(C(=O)NC(=O)N1)C#N | [5] |

| InChIKey | XUBWKPSLBXEADF-UHFFFAOYSA-N | [5] |

The Significance of the 5-Carbonitrile Moiety

The introduction of a carbonitrile group at the C5 position of the uracil ring is a key strategic modification. This electron-withdrawing group significantly influences the molecule's reactivity and its potential for intermolecular interactions. The nitrile can act as a hydrogen bond acceptor and is a versatile chemical handle for further derivatization. In the context of drug design, pyrimidine-5-carbonitrile derivatives have been successfully developed as potent and selective inhibitors for various biological targets, including protein kinases.[6][7][8]

Synthetic Methodologies

The most prominent and efficient method for constructing the core of 6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile is the Biginelli reaction, a one-pot multicomponent condensation.[9][10]

The Biginelli Reaction: A Powerful Condensation

First reported in 1893, the Biginelli reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (or thiourea). The reaction proceeds through a series of proposed intermediates, including an N-acyliminium ion, which is stabilized by the catalyst and subsequently undergoes Michael addition with the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration to yield the dihydropyrimidine product. For the synthesis of the title compound, a β-ketonitrile is utilized as the active methylene component, which is a crucial variation of the classic reaction.[11]

Caption: Figure 1: Generalized Biginelli Reaction Mechanism.

Experimental Protocol: Synthesis via β-Ketonitrile Condensation

This protocol is adapted from established methodologies for the Biginelli reaction utilizing β-ketonitriles.[11] The procedure is self-validating, concluding with purification and characterization to ensure the integrity of the final product.

Materials:

-

Acetaldehyde (1 equivalent)

-

Ethyl 2-cyanoacetoacetate (1 equivalent)

-

Urea (1.5 equivalents)

-

Ethanol (solvent)

-

Concentrated Hydrochloric Acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve urea (1.5 eq.) in ethanol.

-

Add ethyl 2-cyanoacetoacetate (1 eq.) to the solution, followed by acetaldehyde (1 eq.).

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. A precipitate should form.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile.

-

Dry the purified product under vacuum.

-

Confirm the structure and purity using ¹H NMR, IR spectroscopy, and mass spectrometry.

Synthetic Workflow Visualization

Caption: Figure 2: Experimental Synthesis Workflow.

Physicochemical and Spectroscopic Profile

The physical and spectral properties of a compound are critical for its identification, purity assessment, and for understanding its behavior in biological and chemical systems.

Key Physicochemical Properties

The following properties are computed values that provide insight into the molecule's polarity, size, and potential for hydrogen bonding.

| Property | Value | Reference |

| Molecular Weight | 151.12 g/mol | [5] |

| XLogP3-AA (Lipophilicity) | -0.7 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Polar Surface Area | 82 Ų | [5] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. The expected data based on the structure and analogous compounds are summarized below.[12][13]

| Technique | Feature | Expected Chemical Shift / Wavenumber | Assignment |

| ¹H NMR | Singlet | δ 2.1 - 2.4 ppm | -CH₃ (Methyl protons) |

| Broad Singlet | δ 10.0 - 12.0 ppm | 2 x -NH (Uracil ring protons) | |

| ¹³C NMR | Aliphatic | δ ~15-20 ppm | -CH₃ |

| Quaternary Carbon | δ ~85-95 ppm | C5 (attached to CN) | |

| Nitrile | δ ~115-120 ppm | -C≡N | |

| Olefinic/Aromatic | δ ~150-155 ppm | C6 (attached to CH₃) | |

| Carbonyl | δ ~160-170 ppm | C2 & C4 Carbonyls | |

| IR (KBr) | N-H Stretch | 3100 - 3300 cm⁻¹ | Amide N-H |

| C≡N Stretch | 2220 - 2240 cm⁻¹ | Nitrile | |

| C=O Stretch | 1680 - 1750 cm⁻¹ | Amide Carbonyls | |

| Mass Spec (EI) | Molecular Ion | m/z = 151 | [M]⁺ |

Chemical Reactivity and Derivatization

The functional groups present in 6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile—the nitrile, the amide-like uracil ring, and the methyl group—offer multiple avenues for chemical modification, making it a valuable intermediate for building molecular libraries.

Key potential reactions include:

-

Nitrile Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (6-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid) or amide, providing a different set of functional groups for further coupling reactions.[14]

-

N-Alkylation/Acylation: The N1 and N3 positions of the uracil ring can be alkylated or acylated to introduce various side chains, which is a common strategy in medicinal chemistry to modulate solubility and target binding.[15]

-

Sulfonylation: The uracil ring can be activated for reactions such as conversion to a sulfonyl chloride at the C5 position after removal of the nitrile, creating a reactive intermediate for synthesizing sulfonamides.[16]

Caption: Figure 3: Potential Derivatization Pathways.

Applications in Drug Discovery and Development

The true value of 6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile lies in its application as a scaffold for compounds with significant therapeutic potential. The uracil core is a proven pharmacophore, and the specific substitutions on this molecule make it an excellent starting point for targeting a variety of diseases.

A Scaffold for Potent Anticancer Agents

Derivatives built upon the pyrimidine-5-carbonitrile core have demonstrated remarkable efficacy as anticancer agents. Research has shown that these compounds can act as potent inhibitors of key signaling proteins that drive cancer progression.[6][7]

-

EGFR Inhibition: Certain pyrimidine-5-carbonitrile derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in various cancers like non-small cell lung cancer. One study reported a derivative that exhibited potent EGFR inhibition with an IC₅₀ value of 8.29 nM and showed significant cytotoxic activity against HepG2, A549, and MCF-7 cancer cell lines.[6]

-

VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary driver of tumor angiogenesis. Novel series of pyrimidine-5-carbonitriles have been developed as VEGFR-2 inhibitors, with some compounds showing inhibitory activity (IC₅₀) as low as 0.53 µM, comparable to the standard drug sorafenib.[7] These compounds displayed excellent cytotoxic activity against colon (HCT-116) and breast (MCF-7) cancer cell lines.[7]

Summary of Biological Activities of Related Derivatives

The table below summarizes the reported in vitro activity of advanced derivatives synthesized from pyrimidine-5-carbonitrile scaffolds, demonstrating their therapeutic potential.

| Derivative Class | Target | Cancer Cell Line | Reported IC₅₀ | Reference |

| EGFR Inhibitor | EGFR | HepG2 (Liver) | 3.56 µM | [6] |

| EGFR Inhibitor | EGFR | A549 (Lung) | 5.85 µM | [6] |

| VEGFR-2 Inhibitor | VEGFR-2 | HCT-116 (Colon) | 1.14 µM | [7] |

| VEGFR-2 Inhibitor | VEGFR-2 | MCF-7 (Breast) | 1.54 µM | [7] |

Broader Therapeutic Potential

Beyond oncology, the uracil and pyrimidine framework is integral to a vast array of pharmaceuticals.[2] Uracil derivatives are widely used as antiviral drugs (e.g., targeting HIV) and have been explored for anti-inflammatory, analgesic, and antimicrobial applications.[2][4][17] The title compound, therefore, represents a starting point for generating diverse chemical libraries to screen against a wide range of biological targets.

Conclusion

6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile is more than a simple heterocyclic compound; it is a strategically designed chemical building block with immense value for drug discovery and development. Its straightforward synthesis via the robust Biginelli reaction, combined with its versatile chemical handles and the proven therapeutic relevance of its pyrimidine core, makes it an indispensable tool for medicinal chemists. The demonstrated success of its derivatives as potent inhibitors of critical cancer targets like EGFR and VEGFR-2 underscores its importance. As the demand for novel therapeutics continues to grow, the strategic application of scaffolds like this compound will be paramount in designing the next generation of effective medicines.

References

-

El-Naggar, M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(32), 19635-19651. [Link]

-

Ananda, K. T., et al. (2020). Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. European Journal of Medicinal Chemistry, 207, 112711. [Link]

-

Al-Obaidi, A. M. J., & Al-Majidi, S. M. H. (2016). Synthesis and characterization of some new derivatives from 6- methyl 2-thiouracil. IOSR Journal of Applied Chemistry, 9(9), 42-53. [Link]

-

Abdel-Mottaleb, Y. A., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200053. [Link]

-

Bloomer. (2025). Uracil Derivatives: Applications in Pharmaceuticals and Beyond. Bloomer Tech. [Link]

-

Ghareb, N., et al. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 14(4), 103043. [Link]

-

El-Naggar, M., et al. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Molecules, 28(14), 5334. [Link]

-

Kumar, A., et al. (2022). Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies. RSC Advances, 12(45), 29337-29353. [Link]

-

Kamalakannan, K., et al. (2024). Synthesis of metal complexes of 6-methyl-2-thiouracil (L1) and... ResearchGate. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

pyrimidine-5-carbonitrile derivatives (126) as potent and selective COX-2 inhibitors. (n.d.). ResearchGate. [Link]

-

PubChem. (n.d.). 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. National Center for Biotechnology Information. [Link]

-

Mohamed, H. A., et al. (2016). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 8(8), 84-96. [Link]

-

Wikipedia. (n.d.). Methylthiouracil. [Link]

-

Structures of pyrimidine -5-carbonitrile derivatives with anticancer activity. (n.d.). ResearchGate. [Link]

-

Nikolova, S. G., et al. (2023). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Preprints.org. [Link]

-

Acar, Ç., & Acar, E. (2023). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. Synthetic Communications, 53(20), 1645-1655. [Link]

-

Jagwani, D., & Joshi, P. (2014). A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-Methyl-2-Oxo-1,2,3,4 Tetrahydropyrimidine-5-Carboxylic Acid Ethyl Ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555. [Link]

-

PubChem. (n.d.). 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride. National Center for Biotechnology Information. [Link]

-

Bîcu, E., & Ionescu, I. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. International Journal of Molecular Sciences, 23(19), 11956. [Link]

-

Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(66). [Link]

-

Khachatryan, A. K., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Journal of Heterocyclic Chemistry, 56(2), 595-605. [Link]

-

PubChem. (n.d.). 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4238-4243. [Link]

-

Shaabani, A., et al. (2007). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2007(14), 163-171. [Link]

-

Singh, O. M., et al. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & Medicinal Chemistry Letters, 17(15), 4238-43. [Link]

-

Sharma, S., & Kumar, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 231-235. [Link]

-

Das, B., et al. (2018). Successful utilization of β-ketonitrile in Biginelli reaction: synthesis of 5-cyanodihydropyrimidine. Journal of Chemical Sciences, 130(68). [Link]

-

Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications. (n.d.). Research and Reviews: Journal of Chemistry. [Link]

-

Bîcu, E., & Ionescu, I. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. ResearchGate. [Link]

-

Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. (2021). Juniper Publishers. [Link]

-

Patil, D. R., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Letters in Organic Chemistry, 7(5), 414-417. [Link]

-

Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. International Journal of Pharmaceutical Sciences and Research. [Link]

-

6-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid price & availability. (n.d.). MOLBASE. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | C6H5N3O2 | CID 351378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. rsc.org [rsc.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid | C6H6N2O4 | CID 327176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. iosrjournals.org [iosrjournals.org]

- 16. 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | C5H5ClN2O4S | CID 240311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methyl-5-cyanouracil: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-5-cyanouracil, a pyrimidine derivative, is a pivotal building block in contemporary medicinal chemistry. Its unique structural features, combining the uracil core with a reactive cyano group, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, detailed synthesis protocols, in-depth spectroscopic analysis, and its significant applications in the development of antiviral and anticancer therapeutics.

Core Properties of this compound

This compound, also known by its IUPAC name 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, is a white to yellow solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₅N₃O₂ | [2][] |

| Molecular Weight | 151.12 g/mol | [2][] |

| CAS Number | 5900-40-3 | [] |

| IUPAC Name | 6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile | [][4] |

| Canonical SMILES | CC1=C(C(=O)NC(=O)N1)C#N | [][4] |

| InChI | InChI=1S/C6H5N3O2/c1-3-4(2-7)5(10)9-6(11)8-3/h1H3,(H2,8,9,10,11) | [4] |

| Appearance | White to yellow solid | [1] |

| Boiling Point | 345.1 °C at 760 mmHg | [1] |

| Density | 1.197 g/cm³ | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors. The following protocol is a representative method based on established pyrimidine synthesis strategies.[5]

Experimental Protocol:

Step 1: Synthesis of 6-Methyluracil

-

In a reaction vessel, combine ethyl acetoacetate and urea in a 1:1.2 molar ratio.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of 6-methyluracil.

-

Filter the precipitate, wash with cold water and a small amount of cold ethanol, and dry under vacuum to yield crude 6-methyluracil.

Step 2: Halogenation of 6-Methyluracil

-

Suspend the synthesized 6-methyluracil in a suitable solvent, such as glacial acetic acid.

-

Add a halogenating agent, for example, N-bromosuccinimide (NBS) in a 1:1 molar ratio, to introduce a bromine atom at the 5-position.

-

Stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice water to precipitate the 5-bromo-6-methyluracil.

-

Filter the product, wash thoroughly with water, and dry.

Step 3: Cyanation to Yield this compound

-

Dissolve the 5-bromo-6-methyluracil in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a cyanide source, such as sodium cyanide or potassium cyanide, in a slight excess (e.g., 1.2 equivalents).

-

Heat the reaction mixture to 90-110°C and stir for 6-8 hours.[6]

-

Monitor the reaction by TLC for the disappearance of the bromo-uracil derivative.

-

After completion, cool the mixture and pour it into a large volume of water to precipitate the crude this compound.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Caption: Applications of this compound.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its straightforward synthesis and versatile reactivity make it an invaluable precursor for the development of novel therapeutic agents. The detailed characterization and application data presented in this guide underscore its importance and provide a solid foundation for researchers working in drug discovery and development.

References

-

Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. The Royal Society of Chemistry. (URL: [Link])

-

Supporting Information for a study on the synthesis of pyrimidine derivatives. ScienceOpen. (URL: [https://www.scienceopen.com/document_file/3a1e1b2c-1b2a-4c1d-8a9e-3f2a1b2c1d8a/ الصيغة النهائية/s1.pdf]([Link] الصيغة النهائية/s1.pdf))

-

Synthesis of Pyrimidine Derivatives. Mansoura University. (URL: [Link])

-

Supporting Information for Diels-Alder Reaction of Ketones with 1,3,5-triazine. The Royal Society of Chemistry. (URL: [Link])

-

Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. PubMed Central. (URL: [Link])

-

This compound. MySkinRecipes. (URL: [Link])

-

6-Methyluracil. PubChem. (URL: [Link])

-

This compound. American Elements. (URL: [Link])

-

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. PubChem. (URL: [Link])

-

6-Methyl-5-nitrouracil. PubChem. (URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society. (URL: [Link])

-

Carbon-13 Nuclear Magnetic Resonance Spectra of N-, O-, and S-Methylated Uracil and Thiouracil Derivatives. ResearchGate. (URL: [Link])

-

Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. (URL: [Link])

-

Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. (URL: [Link])

-

Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators. ResearchGate. (URL: [Link])

-

Parallel synthesis of 5-cyano-6-aryl-2-thiouracil derivatives as inhibitors for hepatitis C viral NS5B RNA-dependent RNA polymerase. PubMed. (URL: [Link])

-

Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. MDPI. (URL: [Link])

-

Vibrational spectra of 6-methyluracil, 6-methyl-2-thiouracil and their deuterated analogues. ResearchGate. (URL: [Link])

-

Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. PubMed. (URL: [Link])

-

The Crucial Role of 5-Cyanouracil in Modern Pharmaceutical Synthesis. Blogger. (URL: [Link])

-

Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry. (URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. (URL: [Link])

-

Phytochemicals as Antiviral Agents: Recent Updates. PubMed Central. (URL: [Link])

-

Ionic liquid mediated synthesis of 5-halouracil nucleosides: key precursors for potential antiviral drugs. PubMed. (URL: [Link])

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Roskilde University. (URL: [Link])

-

1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. PubMed. (URL: [Link])

-

FTIR and Raman spectra and fundamental frequencies of biomolecule: 5-Methyluracil (thymine). ResearchGate. (URL: [Link])

-

Figure S-1: comparison between the FTIR spectra of compounds 5 and 6. ResearchGate. (URL: [Link])

-

Molecular Insights into How the Dimetal Center in Dihydropyrimidinase Can Bind the Thymine Antagonist 5-Aminouracil: A Different Binding Mode from the Anticancer Drug 5-Fluorouracil. PubMed Central. (URL: [Link])

-

1 H and 13 C NMR data of compounds 5 and 6 in DMSO-d 6 a. ResearchGate. (URL: [Link])

-

5-Cyanouracil. PubChem. (URL: [Link])

-

6-Methyluracil. National Institute of Standards and Technology. (URL: [Link])

-

6-methyl-5-nitrouracil (C5H5N3O4). PubChemLite. (URL: [Link])

-

anti-cancer activities of 6-aryl -5-cyano-2-thiouracil derivatives. Semantic Scholar. (URL: [Link])

Sources

- 1. americanelements.com [americanelements.com]

- 2. This compound [myskinrecipes.com]

- 4. 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | C6H5N3O2 | CID 351378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bu.edu.eg [bu.edu.eg]

- 6. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 6-Methyl-5-cyanouracil for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for characterizing the solubility and stability of 6-methyl-5-cyanouracil, a key heterocyclic intermediate in pharmaceutical research and development.[1] Recognizing the current scarcity of publicly available data for this specific molecule, this document serves as a practical, in-depth manual for researchers to generate reliable and reproducible data in their own laboratories. By synthesizing established principles with field-proven insights, this guide empowers scientists to confidently assess the developability of this compound for their specific applications.

Introduction to this compound: Physicochemical Context

This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous therapeutic agents, including antiviral and anticancer drugs. Its structure, featuring a uracil core with methyl and cyano substitutions, suggests specific physicochemical properties that will influence its behavior in solution and under stress conditions. The electron-withdrawing nature of the cyano group can impact the molecule's acidity, reactivity, and potential degradation pathways. Understanding these characteristics is paramount for formulation development, analytical method development, and ensuring the overall quality and efficacy of any resulting drug product.

Solubility Characterization of this compound

A thorough understanding of a compound's solubility is a critical first step in its development. The following sections outline a systematic approach to determining the solubility of this compound in various relevant media.

Theoretical Considerations and Solvent Selection

The "like dissolves like" principle provides a foundational guide for solvent selection. Given the polar nature of the uracil backbone and the presence of hydrogen bond donors and acceptors, this compound is anticipated to have some solubility in polar solvents. However, the impact of the methyl and cyano groups on the overall polarity and crystal lattice energy must be experimentally determined.

Recommended Solvents for Initial Screening:

-

Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) are essential for understanding solubility in a physiological context.[2]

-

Water (Purified): To determine intrinsic aqueous solubility.

-

Organic Solvents:

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing a measure of the thermodynamic solubility of a compound.[6][7][8]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is crucial.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) using an orbital shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand to permit the settling of excess solid. Subsequently, filter the supernatant through a chemically inert, fine-pore filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in mg/mL or µg/mL.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated, a fundamental requirement for determining equilibrium solubility.

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.

-

Prolonged Agitation: Allows the system to reach a state of dynamic equilibrium between the dissolved and undissolved compound.

-

Filtration: Prevents undissolved particles from artificially inflating the measured concentration.

Data Presentation: Solubility Profile

Summarize the experimentally determined solubility data in a clear, tabular format for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| pH 1.2 Buffer | 25 | [Experimental Data] | HPLC-UV |

| pH 1.2 Buffer | 37 | [Experimental Data] | HPLC-UV |

| pH 4.5 Buffer | 25 | [Experimental Data] | HPLC-UV |

| pH 4.5 Buffer | 37 | [Experimental Data] | HPLC-UV |

| pH 6.8 Buffer | 25 | [Experimental Data] | HPLC-UV |

| pH 6.8 Buffer | 37 | [Experimental Data] | HPLC-UV |

| Water | 25 | [Experimental Data] | HPLC-UV |

| Water | 37 | [Experimental Data] | HPLC-UV |

| Methanol | 25 | [Experimental Data] | HPLC-UV |

| Ethanol | 25 | [Experimental Data] | HPLC-UV |

| Acetonitrile | 25 | [Experimental Data] | HPLC-UV |

| DMSO | 25 | [Experimental Data] | HPLC-UV |

Visualization of the Solubility Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment of this compound

Evaluating the chemical stability of a drug candidate is mandated by regulatory agencies and is essential for ensuring its safety and efficacy.[9][10][11][12] The following sections describe a comprehensive approach to assessing the stability of this compound through forced degradation studies.

Rationale for Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[13][14] The objectives of these studies are to:

-

Identify potential degradation products.

-

Elucidate degradation pathways.

-

Develop and validate a stability-indicating analytical method.

-

Inform formulation and packaging development.

Experimental Protocols for Forced Degradation

The following are standard stress conditions recommended by the International Council for Harmonisation (ICH) guidelines.[9][11]

3.2.1. Hydrolytic Stability:

-

Protocol:

-

Prepare solutions of this compound in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).

-

Incubate the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24-48 hours).

-

At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC.

-

-

Anticipated Degradation: The cyano group is susceptible to hydrolysis, potentially forming a carbamoyl group and subsequently a carboxylic acid.[15]

3.2.2. Oxidative Stability:

-

Protocol:

-

Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) in water.

-

Store the solution at room temperature for a defined period.

-

Analyze samples by HPLC at various time points.

-

-

Anticipated Degradation: The uracil ring can be susceptible to oxidation, leading to ring-opened products or other modifications.

3.2.3. Photostability:

-

Protocol:

-

Expose both the solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Include a dark control to differentiate between light-induced and thermal degradation.

-

Analyze the samples by HPLC after a defined exposure period.

-

-

Anticipated Degradation: The conjugated system of the uracil ring may be susceptible to photodegradation.

3.2.4. Thermal Stability (Solid State):

-

Protocol:

-

Store the solid this compound in a controlled temperature oven at an elevated temperature (e.g., 60-80 °C).

-

At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

-

-

Anticipated Degradation: Thermal stress can lead to decomposition, the nature of which will depend on the molecule's intrinsic stability.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. HPLC with UV detection is the most common technique for this purpose.

Key Method Development and Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products. This is demonstrated during forced degradation studies by showing that the analyte peak is well-resolved from any degradant peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[16]

Data Presentation: Stability Profile

Summarize the results of the forced degradation studies in a table.

| Stress Condition | Duration | Temperature | Analyte Remaining (%) | Observations (Number of Degradants) |

| 0.1 N HCl | 48h | 80°C | [Experimental Data] | [Experimental Data] |

| Water | 48h | 80°C | [Experimental Data] | [Experimental Data] |

| 0.1 N NaOH | 48h | 80°C | [Experimental Data] | [Experimental Data] |

| 3% H₂O₂ | 24h | RT | [Experimental Data] | [Experimental Data] |

| Photolytic | [ICH Q1B] | RT | [Experimental Data] | [Experimental Data] |

| Thermal (Solid) | 7 days | 80°C | [Experimental Data] | [Experimental Data] |

Visualization of the Stability Testing Workflow

Caption: Workflow for Stability Assessment.

Practical Implications and Formulation Strategies

The data generated from these solubility and stability studies will directly inform key decisions in the drug development process:

-

Formulation Development: Low aqueous solubility may necessitate the use of formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions to achieve the desired bioavailability.

-

Excipient Compatibility: The stability data will guide the selection of compatible excipients that do not promote degradation of this compound.

-

Storage and Handling: The thermal and photostability data will determine the recommended storage conditions (e.g., temperature, protection from light) to ensure the product's shelf life.

-

Analytical Method Lifecycle: The validated stability-indicating method will be used for routine quality control testing of the drug substance and formulated product.

Conclusion

References

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). (2003). European Medicines Agency. [Link]

-

World Health Organization. (2019). Annex 4: Guideline on submission of documentation for a multisource (generic) finished pharmaceutical product for the WHO Prequalification of Medicines Programme: quality part. WHO Technical Report Series, No. 1019. [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-9. [Link]

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products. (1996). [Link]

-

SNS Courseware. ICH Stability Testing Guidelines. [Link]

-

RAPS. (2025). ICH releases overhauled stability guideline for consultation. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Glomme, A., et al. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. [Link]

-

Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug Delivery Technology, 10(5), 56-59. [Link]

-

Coriolis Pharma. Forced Degradation Studies. [Link]

-

GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]

-

Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

-

Senda, S., et al. (1975). Synthesis and Reaction of 6-Cyanouracils. Chemical and Pharmaceutical Bulletin, 23(8), 1708-1714. [Link]

-

American Elements. This compound. [Link]

-

Wikipedia. Acetonitrile. [Link]

-

Hata, H., et al. (2024). [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union]. Shokuhin Eiseigaku Zasshi, 65(6), 178-184. [Link]

-

PubChem. Acetonitrile. [Link]

-

MDPI. (2021). g-C3N4 Based Photocatalyst for the Efficient Photodegradation of Toxic Methyl Orange Dye: Recent Modifications and Future Perspectives. [Link]

-

PubChem. Methylthiouracil. [Link]

-

PubChem. 6-Methyluracil. [Link]

-

MySkinRecipes. This compound. [Link]

-

SciSpace. Mechanism and Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. [Link]

-

PubChem. 5-Cyanouracil. [Link]

-

ResearchGate. Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. [Link]

-

ResearchGate. (2020). Photocatalytic degradation of methyl orange from wastewater using a newly developed Fe-Cu-Zn-ZSM-5 catalyst. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2016). Development and Validation of an Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer. [Link]

-

MDPI. (2021). Synergistic Promotion of Photocatalytic Degradation of Methyl Orange by Fluorine- and Silicon-Doped TiO2/AC Composite Material. [Link]

-

MDPI. (2021). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. [Link]

-

ResearchGate. Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. [Link]

-

ResearchGate. (2020). Photocatalytic degradation of methyl orange using Zn@[Fe(CN)5NO] complex under sunlight irradiation. [Link]

-

MDPI. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. [Link]

-

ResearchGate. Changes in the thermal degradation temperatures (T5%, T10%, T25%) of... [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. who.int [who.int]

- 3. Acetonitrile - Wikipedia [en.wikipedia.org]

- 4. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. database.ich.org [database.ich.org]

- 10. pharma.gally.ch [pharma.gally.ch]

- 11. snscourseware.org [snscourseware.org]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Methyl-5-cyanouracil

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Methyl-5-cyanouracil (CAS 5900-40-3), a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. Pyrimidine scaffolds are foundational in numerous biological molecules and pharmaceuticals, making their structural elucidation a critical task for researchers.[1][2] This document is designed for scientists and professionals, offering not only spectral data but also the underlying principles, field-proven experimental protocols, and detailed interpretation required for comprehensive characterization.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound featuring a uracil core, a methyl group at the C6 position, and a nitrile group at the C5 position. Each functional group imparts unique electronic and structural characteristics that are discernible through modern spectroscopic techniques. A multi-spectroscopic approach, combining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous structural confirmation and purity assessment. This guide will deconstruct the expected spectral signature of this molecule, piece by piece.

Overall Analytical Workflow

The structural elucidation of a novel or synthesized compound like this compound follows a logical and systematic workflow. The process begins with sample preparation tailored to each analytical technique, followed by data acquisition, and culminates in the synthesis of all data to build a cohesive structural assignment.

Caption: Overall workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[1] It provides detailed information about the carbon-hydrogen framework by probing the magnetic environments of ¹H (proton) and ¹³C nuclei.

Expert Rationale for Experimental Choices

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to dissolve a wide range of polar organic compounds and, crucially, its high boiling point, allows for the observation of exchangeable protons (N-H) from the uracil ring, which might be lost or broadened in other solvents like D₂O.[3] The residual solvent peak of DMSO-d₆ also serves as a convenient internal reference.

-

Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[3][4] It is chemically inert and provides a single, sharp resonance that rarely overlaps with analyte signals.[4]

-

Techniques: Standard 1D ¹H and ¹³C{¹H} (proton-decoupled) experiments are fundamental. For this molecule, 2D experiments like HSQC could further confirm direct C-H correlations.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[3]

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS. Vortex the vial until the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure there are no solid particulates, which can degrade spectral quality.[3]

-

Data Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity and signal resolution.

-

Acquire the ¹H NMR spectrum, typically with 16-32 scans.

-

Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required.[5]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra by setting the TMS peak to 0.00 ppm for ¹H and ¹³C.

Expected NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) for this compound, based on data from structurally similar uracil derivatives.[6][7]

Molecular Structure for NMR Assignment:

Caption: Structure of this compound with atom numbering for NMR.

| ¹H NMR Data (Predicted) |

| Chemical Shift (δ, ppm) |

| ~11.0 - 12.5 |

| ~10.5 - 11.5 |

| ~2.3 |

| ¹³C NMR Data (Predicted) |

| Chemical Shift (δ, ppm) |

| ~163 |

| ~151 |

| ~155 |

| ~115 |

| ~95 |

| ~18 |

Interpretation of NMR Spectra

-

¹H NMR: The two downfield signals appearing as broad singlets are characteristic of the acidic N-H protons of the uracil ring. Their broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. A singlet at approximately 2.3 ppm integrating to 3 protons is the unambiguous signature of the methyl group at the C6 position. The absence of a proton at the C5 position is a key confirmation of the substitution pattern.

-

¹³C NMR: The spectrum is expected to show six distinct carbon signals. The two signals furthest downfield (~163 and ~151 ppm) are assigned to the two carbonyl carbons (C4 and C2). The signal for C6 is also significantly downfield (~155 ppm) due to its attachment to two nitrogen atoms. The nitrile carbon (C≡N) will appear around 115 ppm. A key signal is the C5 carbon at ~95 ppm; its upfield shift compared to unsubstituted uracil is due to the electronic effect of the attached cyano group. Finally, the methyl carbon signal will appear furthest upfield at ~18 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[8]

Expert Rationale for Experimental Choices

-

Technique: Attenuated Total Reflectance (ATR) is the preferred sampling method for solid powders.[9] It requires minimal to no sample preparation and ensures excellent contact between the sample and the IR beam via an internal reflection crystal (often diamond), leading to high-quality, reproducible spectra.[9][10][11] This is a significant advantage over older methods like KBr pellets, which are labor-intensive and susceptible to moisture contamination.

Experimental Protocol: ATR-FTIR Analysis

-

Background Scan: Ensure the ATR crystal surface is clean. Run a background spectrum to measure the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.[8]

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the powder firmly against the crystal. This ensures good contact and a strong signal.[8][9]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[8]

-

Cleaning: After analysis, retract the pressure clamp, remove the sample powder, and clean the crystal surface with a soft tissue lightly moistened with a solvent like isopropanol.

Expected IR Spectral Data

| Infrared (IR) Data (Predicted) |

| Wavenumber (cm⁻¹) |

| 3200 - 3000 |

| ~2230 |

| ~1710 |

| ~1650 |

| ~1450 |

Interpretation of IR Spectrum

The IR spectrum provides a clear fingerprint of the key functional groups.

-

N-H Region: A broad absorption band between 3200-3000 cm⁻¹ is indicative of the N-H stretching vibrations of the amide groups within the uracil ring. The broadening is a result of hydrogen bonding in the solid state.

-

Nitrile Region: A sharp, medium-intensity peak around 2230 cm⁻¹ is a highly characteristic and diagnostic absorption for the C≡N stretch of the nitrile group. Its presence is a crucial piece of evidence for the structure.

-

Carbonyl Region: Two strong, sharp peaks in the 1710-1650 cm⁻¹ region are expected for the C=O stretching vibrations of the two carbonyl groups. The exact positions can be influenced by conjugation and hydrogen bonding.[2]

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex series of bands corresponding to C-N stretching, C-C stretching, and various bending vibrations that are unique to the overall molecular structure. The C-H bending of the methyl group is expected around 1450 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expert Rationale for Experimental Choices

-

Ionization Method: Electron Impact (EI) ionization is a classic and highly effective method for the analysis of relatively small, volatile organic molecules.[13][14] By bombarding the molecule with high-energy electrons (typically 70 eV), EI creates a molecular radical cation (M⁺˙) and induces extensive, reproducible fragmentation.[13][15] This "hard" ionization technique generates a rich fragmentation pattern that acts as a molecular fingerprint, which is invaluable for structural confirmation and library matching.[13]

Experimental Protocol: EI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrument Setup: Tune the mass spectrometer according to the manufacturer's guidelines. The EI source is typically heated to ensure sample volatilization.

-

Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe for pure solids or, more commonly, through a gas chromatograph (GC-MS) for mixture analysis and purification.[13]

-

Ionization: In the EI source, the volatilized sample molecules are bombarded with a 70 eV electron beam, causing ionization and fragmentation.[14]

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Expected Mass Spectrometry Data

Molecular Formula: C₆H₅N₃O₂ Molecular Weight: 151.12 g/mol

| Mass Spectrometry (EI-MS) Data (Predicted) |

| m/z (Mass-to-Charge Ratio) |

| 151 |

| 123 |

| 108 |

| 81 |

| 67 |

Interpretation of Mass Spectrum

The mass spectrum is expected to show a clear molecular ion (M⁺˙) peak at m/z = 151, which directly confirms the molecular weight of this compound. The fragmentation pattern provides corroborating structural evidence. The uracil ring is known to fragment via characteristic pathways, including the loss of neutral molecules like carbon monoxide (CO, 28 Da) and isocyanic acid (HNCO, 43 Da).[16] The observation of fragments at m/z 123 ([M-28]⁺) and m/z 108 ([M-43]⁺) would be strong evidence for the uracil core structure. Further fragmentation would lead to smaller ions corresponding to the breakdown of the heterocyclic ring.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and Mass Spectrometry provides a self-validating system for its structural elucidation. NMR spectroscopy maps the C-H framework and confirms the substitution pattern. FTIR spectroscopy identifies the key functional groups (amides, nitrile, carbonyls) present in the molecule. Finally, Mass Spectrometry confirms the molecular weight and provides additional structural proof through characteristic fragmentation patterns. Together, these techniques provide the unambiguous data required by researchers and drug development professionals to confidently confirm the identity and purity of this compound.

References

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.

- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.

- UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy.

- Royal Society of Chemistry. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.

- LCGC International. Introduction to Electron Impact Ionization for GC–MS.

- Unknown. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

- Royal Society of Chemistry. Supporting Information.

- American Chemical Society. (2013). NMR Guidelines for ACS Journals.

- Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy.

- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.

- MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.

- ResearchGate. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation.

- Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives.

- Mettler Toledo. ATR-FTIR Spectroscopy Basics.

- AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry.

- Chemistry at Emory. Mass Spectrometry Ionization Methods.

- Chemical Instrumentation Facility. Mass Spectrometry Tutorial.

- Unknown. NMR Techniques in Organic Chemistry: a quick guide.

- Creative Proteomics. Electron Ionization.

- AMERICAN ELEMENTS. This compound.

- MSU chemistry. NMR Spectroscopy.

- Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214.

- PubChem - NIH. 6-Methyl-5-nitrouracil.

- Frontiers. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.

- PubChem - NIH. 6-Methyluracil.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. jppres.com [jppres.com]

- 7. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. mt.com [mt.com]

- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of C5 and C6 Substituted Uracils: A Technical Guide for Drug Discovery

Introduction: Uracil as a Privileged Scaffold in Medicinal Chemistry

Uracil, a fundamental pyrimidine nucleobase of RNA, has long been recognized as a "privileged structure" in drug discovery.[1][2] Its inherent role in nucleic acid metabolism makes it an ideal starting point for the development of therapeutic agents that can selectively interfere with pathological processes. The C5 and C6 positions of the uracil ring, in particular, offer versatile sites for chemical modification, leading to a vast and diverse library of derivatives with a wide spectrum of biological activities. These modifications can profoundly influence the compound's steric, electronic, and lipophilic properties, thereby modulating its interaction with biological targets and enhancing its therapeutic potential. This guide provides an in-depth exploration of the significant biological activities of C5 and C6 substituted uracils, focusing on their anticancer, antiviral, antibacterial, and antifungal properties. We will delve into their mechanisms of action, provide detailed experimental protocols for their evaluation, and present a curated collection of data to aid researchers in the pursuit of novel therapeutics based on this remarkable scaffold.

Anticancer Activity: From a Classic Antimetabolite to Novel Targeted Agents

The journey of substituted uracils in cancer therapy began with the development of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors.[3] Beyond this classic antimetabolite, a plethora of C5 and C6 substituted uracils have emerged as promising anticancer agents with diverse mechanisms of action.

Key C5 and C6 Substituted Uracils with Anticancer Activity

A wide array of substituents at the C5 and C6 positions have been shown to impart significant anticancer activity. Halogen substitution at the C5 position, particularly with fluorine, has been a highly successful strategy, with the order of inhibitory potential being F > Cl > Br > I > H.[4] Other notable substitutions include aryl, alkenyl, and alkynyl groups at the C5 position, as well as various alkyl and arylthio groups at the C6 position.[5][6]

| Compound Class | Example | Target Cancer Cell Lines | IC50 Values | Reference |

| C5-Halogenated Uracils | 5-Fluorouracil (5-FU) | Colorectal, Breast, Stomach | Varies widely with cell line | [4] |

| C5-Aryl/Alkenyl/Alkynyl Uracils | 5-Propynyl substituted uracil derivative of L-ascorbic acid | Various tumor cell lines | 0.2-0.78 µM | [5] |

| 5-(Phenylethynyl)uracil-2,3-di-O-benzylated L-ascorbic acid derivative | Various tumor cell lines | 55-108 µM | [5] | |

| C5-Uracil Hybrids | Uracil-isatin hybrids | HeLa, MCF-7, DU145 | ~40-100 µM | [7] |

| Uracil/ursolic acid hybrids | MCF-7, MDA-MB-231 | Below 0.1 µM for some derivatives | [7] | |

| C6-Substituted Uracils | 3-p-bromophenyl-1-ethyl-5-methylidenedihydrouracil (U-359) | MCF-7 | Not specified | [8] |

Mechanisms of Anticancer Action

The anticancer mechanisms of C5 and C6 substituted uracils are multifaceted and often depend on the nature of the substituent.

1. Inhibition of Thymidylate Synthase (TS): This is the classical mechanism of 5-FU.[3] 5-FU is intracellularly converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the folate cofactor 5,10-methylenetetrahydrofolate.[3] This complex blocks the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP), leading to a depletion of thymidine triphosphate (dTTP), a necessary precursor for DNA synthesis and repair.[9] This "thymineless death" is particularly effective in rapidly dividing cancer cells.[3]

Caption: Inhibition of Thymidylate Synthase by 5-Fluorouracil.

2. Incorporation into RNA and DNA: Metabolites of 5-FU, such as 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively.[9] The incorporation of FUTP into RNA disrupts RNA processing and function. The incorporation of FdUTP into DNA leads to DNA damage and fragmentation.

3. Induction of Apoptosis: Many novel C5 and C6 substituted uracils exert their anticancer effects by inducing programmed cell death, or apoptosis. For instance, the uracil analog U-359 has been shown to induce apoptosis in MCF-7 breast cancer cells via the mitochondrial pathway, involving the activation of caspase-9.[8] The cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, is also observed.[8]

4. Cell Cycle Arrest: Some uracil derivatives can arrest the cell cycle at different phases, preventing cancer cell proliferation. For example, certain stilbene-coumarin hybrids of uracil have been reported to cause cell cycle arrest at the G2/M phase.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7, A549, HepG2) in a suitable medium until they reach the exponential growth phase.

-

Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test uracil derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in the culture medium to obtain a range of desired concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Antiviral Activity: A Broad Spectrum of Inhibition

C5 and C6 substituted uracils have demonstrated significant antiviral activity against a wide range of DNA and RNA viruses, including herpesviruses, human immunodeficiency virus (HIV), and hepatitis viruses.

Key C5 and C6 Substituted Uracils with Antiviral Activity

Notable examples of antiviral uracil derivatives include 5-halovinyluracils, which are potent inhibitors of herpes simplex virus (HSV) and varicella-zoster virus (VZV). C6-substituted uracils, such as those with arylthio and arylselenyl groups, have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[6]

| Compound Class | Example | Target Virus | EC50/IC50 Values | Reference |

| C5-Halovinyluracils | (E)-5-(2-Bromovinyl)-2'-deoxyuridine (Brivudine) | VZV | Potent inhibitor | [6] |

| C6-Arylthio/selenyluracils | 1-[(2-hydroxyethoxy)methyl]-6-(phenylselenyl)thymine | HIV-1, HIV-2 | EC50 (HIV-1) = 0.96 µM, EC50 (HIV-2) = 25.6 µM | [6] |

| 1-Benzyloxymethyl-5-ethyl-6-(α-pyridylthio)uracil | HIV-1 | Subnanomolar | [6] | |

| 1,3-Disubstituted Uracils | 1-Cyanomethyl-3-(3,5-dimethylbenzyl)-4-thiouracil | HIV-1 | Potent inhibitor | [1] |

| 1-Benzyl-3-(3,5-dimethylbenzyl)uracil | HCMV | Potent inhibitor | [1] |

Mechanisms of Antiviral Action

1. Inhibition of Viral Enzymes: A primary mechanism of antiviral action is the inhibition of key viral enzymes involved in replication. For example, many C6-substituted uracils act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[6] They bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its activity and preventing the conversion of viral RNA into DNA.

Caption: Inhibition of Bacterial Cell Division by Targeting FtsZ.

2. Disruption of Membrane Function: The lipophilic nature of some uracil derivatives, such as certain pyrimidinophanes, allows them to interact with and disrupt the bacterial cell membrane, leading to cell death. 3. Inhibition of Metabolic Pathways: Similar to their anticancer effects, some uracil derivatives can act as antimetabolites in bacteria, interfering with essential metabolic pathways like folic acid synthesis.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

-

Preparation of Inoculum:

-

Culture the bacterial or fungal strain overnight in a suitable broth medium.

-

Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

-

Compound Dilution:

-

Prepare a stock solution of the test uracil derivative in an appropriate solvent.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include a positive control (inoculum without compound) and a negative control (broth medium only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Conclusion and Future Directions

The C5 and C6 positions of the uracil ring represent a fertile ground for the discovery of novel therapeutic agents with a remarkable diversity of biological activities. From the well-established anticancer agent 5-fluorouracil to a new generation of targeted anticancer, antiviral, antibacterial, and antifungal compounds, the versatility of this scaffold is undeniable. The continued exploration of novel substitutions at these positions, coupled with a deeper understanding of their mechanisms of action, holds immense promise for addressing unmet medical needs. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as on the development of innovative drug delivery systems to enhance their therapeutic efficacy and minimize side effects. The in-depth technical guidance provided herein aims to empower researchers to navigate this exciting field and accelerate the translation of promising C5 and C6 substituted uracils from the laboratory to the clinic.

References

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.

-

Fluorouracil. (2023). In Wikipedia. Retrieved from [Link]

- Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008).

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. PubMed. Retrieved from [Link]

- Dr.Oracle. (2025, September 15). What is the mechanism of action for 5-fluorouracil (5-FU)? Dr.Oracle.

-

Kraljević, S., Sedić, M., & Kapuralin, K. (2007). The novel C-5 aryl, alkenyl, and alkynyl substituted uracil derivatives of L-ascorbic acid: synthesis, cytostatic, and antiviral activity evaluations. PubMed. Retrieved from [Link]

-